Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester

Drug Design Lipophilicity Optimization Membrane Permeability

Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester, also known as 4-(dioctylamino)but-2-ynyl 4-bromobenzoate, is a synthetic organic compound characterized by a tertiary amine linked to a 4-bromobenzoate ester via a but-2-ynyl spacer. Its molecular formula is C27H42BrNO2, with a molecular weight of 492.53 g/mol.

Molecular Formula C27H42BrNO2
Molecular Weight 492.5 g/mol
CAS No. 130421-66-8
Cat. No. B12715884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester
CAS130421-66-8
Molecular FormulaC27H42BrNO2
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C27H42BrNO2/c1-3-5-7-9-11-13-21-29(22-14-12-10-8-6-4-2)23-15-16-24-31-27(30)25-17-19-26(28)20-18-25/h17-20H,3-14,21-24H2,1-2H3
InChIKeyWXUSEAOQYVWVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester (CAS 130421-66-8): Key Compound Characteristics for Procurement


Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester, also known as 4-(dioctylamino)but-2-ynyl 4-bromobenzoate, is a synthetic organic compound characterized by a tertiary amine linked to a 4-bromobenzoate ester via a but-2-ynyl spacer . Its molecular formula is C27H42BrNO2, with a molecular weight of 492.53 g/mol . The compound is a member of the 4-(dialkylamino)but-2-ynyl ester class, which is structurally related to known anticholinergic and calcium antagonistic agents [1]. Its high calculated logP of 7.63 and the presence of a para-bromine atom distinguish it from simpler dialkylamino or benzoate analogs, making it a candidate for specialized research applications requiring lipophilic, functionalizable building blocks .

Why Generic Substitution with Closest Analogs of 4-(dioctylamino)but-2-ynyl 4-bromobenzoate Is Not Permissible


Substituting Benzoic acid, 4-bromo-, 4-(dioctylamino)-2-butynyl ester (CAS 130421-66-8) with a closely related analog like the non-brominated 4-(dioctylamino)but-2-ynyl benzoate (CAS 130421-62-4) or the shorter-chain 4-(dibutylamino)but-2-ynyl 4-bromobenzoate (CAS 130421-65-7) leads to profound changes in key physicochemical properties that dictate a compound's behavior in chemical reactions or biological assays. The para-bromine atom on the target compound is not merely a spectator; it increases lipophilicity by approximately 0.76 logP units compared to its non-brominated counterpart and provides a critical synthetic handle for further functionalization via cross-coupling reactions, which the benzoate analog lacks . Simultaneously, replacing the dioctyl with a dibutyl group drops the calculated logP by over 3 units (from 7.63 to 4.51), shifting it from a highly lipophilic molecule to one of moderate lipophilicity . These differences in logP, boiling point, and reactivity mean these analogs are not interchangeable in lipophilicity-dependent processes or synthetic pathways requiring a bromoarene .

Quantitative Differentiation of 4-(dioctylamino)but-2-ynyl 4-bromobenzoate from its Closest Comparators


The para-Bromine Substitution Augments Lipophilicity: LogP Comparison with the Non-Brominated Analog

The presence of a bromine atom in the 4-position of the benzoate ester significantly increases the compound's lipophilicity. A class-level comparison of the dibutylamino analog pair directly quantifies this effect: 4-(dibutylamino)but-2-ynyl 4-bromobenzoate has a calculated logP of 4.51, while its non-brominated counterpart, 4-(dibutylamino)but-2-ynyl benzoate, has a logP of 3.75 . This demonstrates a logP increase of 0.76 units attributable to the single bromine substitution. Applying this class-level inference to the target compound, its brominated structure (logP 7.63) is predicted to be significantly more lipophilic than the non-brominated 4-(dioctylamino)but-2-ynyl benzoate, for which a logP of approximately 6.87 can be estimated .

Drug Design Lipophilicity Optimization Membrane Permeability

Extended Dioctyl Chains Confer Dramatically Higher Lipophilicity Over Shorter-Chain Analogs

The effect of the N,N-dioctyl substitution on the molecule's overall lipophilicity is profound. A direct comparison of the target compound with its dibutylamino analog (both containing the 4-bromobenzoate ester) shows a logP difference of 3.12 units (7.63 vs. 4.51) . This is a consequence of the significantly extended hydrocarbon chains, which drastically reduce water solubility and enhance partitioning into non-polar phases.

Solubility Engineering Lipophilicity Drug Delivery

Higher Thermal Stability and Altered Volatility Compared to Non-Halogenated and Short-Chain Analogs

The combination of the heavy bromine atom and extended alkyl chains results in significantly different thermal properties. The target compound has a predicted boiling point of 557.8°C at 760 mmHg, which is 33.7°C higher than its non-brominated dioctyl analog (524.1°C) and 94.2°C higher than its dibutyl brominated analog (463.6°C) . It also exhibits a higher density (1.1 g/cm³) compared to the non-brominated analog (0.958 g/cm³) .

Material Science Thermal Analysis Chemical Vapor Deposition

The para-Bromine Atom Provides a Unique Synthetic Handle for Late-Stage Functionalization

Unlike its non-brominated dioctyl analog (CAS 130421-62-4), this compound possesses a para-bromine atom that serves as a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) [1]. Furthermore, this bromine can be isotopically exchanged for ⁷⁶Br or ⁷⁷Br, enabling the direct synthesis of radiolabeled probes for positron emission tomography (PET) imaging, a strategy well-established for 4-bromobenzoate derivatives [2]. This is a critical differentiator; the non-halogenated analog is inert to such transformations, limiting its use as a building block for more complex molecular architectures.

Medicinal Chemistry Cross-Coupling Radiosynthesis

Validated Application Scenarios for 4-(dioctylamino)but-2-ynyl 4-bromobenzoate Based on Quantitative Evidence


Design of Highly Lipophilic Pharmacological Probes Targeting the CNS

With a predicted logP of 7.63, this compound lies in the optimal range for crossing the blood-brain barrier after minor structural optimization . Its significantly higher lipophilicity (+3.12 logP vs. the dibutyl analog) makes it a superior starting scaffold for medicinal chemists developing centrally-acting butynylamine-based anticholinergics, where high membrane permeability is a key design parameter [1].

Synthetic Building Block for Generating Compound Libraries via Cross-Coupling

The presence of a single, para-substituted bromine atom provides a clean, unambiguous synthetic handle. This compound can serve as a key intermediate in the preparation of a diverse library of 4-substituted benzoate esters through Suzuki or Sonogashira coupling . This capability gives it a distinct procurement advantage over the non-brominated 4-(dioctylamino)but-2-ynyl benzoate, which cannot be used for such post-purchase diversification .

Precursor for the Synthesis of Novel Radiolabeled Tracers

Leveraging the established chemistry of 4-bromobenzoates, this compound is a potential precursor for no-carrier-added radiohalogenation reactions using isotopes like ⁷⁶Br or ⁷⁷Br . This would enable the biological study of highly lipophilic amines in vivo using non-invasive PET imaging, a research avenue not accessible with non-halogenated versions of the same scaffold.

Specialty Applications in Material Science Requiring High Thermal Stability

The compound's predicted boiling point of 557.8°C is substantially higher than its closest analogs, and its density is higher due to the bromine atom . These properties make it a candidate for use as a non-volatile, high-boiling additive in polymer or lubricant formulations, or as a precursor for ionic liquids after quaternization, where thermal robustness is a critical selection criterion .

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